![molecular formula C25H26N2O5S2 B4000061 2-methoxyethyl 7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4000061.png)
2-methoxyethyl 7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Descripción general
Descripción
2-methoxyethyl 7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C25H26N2O5S2 and its molecular weight is 498.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 498.12831428 g/mol and the complexity rating of the compound is 863. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis and Analgesic Agents : A study by Abu‐Hashem et al. (2020) focuses on the synthesis of novel compounds derived from visnaginone and khellinone, leading to the creation of thiazolopyrimidines and other heterocyclic compounds. These compounds were evaluated for their analgesic and anti-inflammatory activities, with several showing high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antioxidant and Antimicrobial Properties : Maddila et al. (2012) synthesized a series of ethyl 2-(4-substitutedbenzylidene)-5-(3'-(ethoxycarbonyl)biphenyl-4-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo(3,2-a)pyrimidine-6-carboxylate derivatives, characterizing them and evaluating for their in vitro antioxidant, antibacterial, and antifungal activities (Maddila, Damu, Oseghe, Abafe, Rao, & Lavanya, 2012).
Fluorescence Properties : Yokota et al. (2012) developed new fluorescent compounds based on the benzo[4,5]thieno[3,2-d]pyrimidine structure, investigating their solid-state fluorescence and computational analysis. This research highlights the potential of these compounds in fluorescence-based applications (Yokota, Hagimori, Mizuyama, Nishimura, Fujito, Shigemitsu, & Tominaga, 2012).
Chemical Properties and Reactions
Molecular Docking and DFT Studies : Smitha et al. (2021) conducted a comprehensive study on the spectroscopic, electronic, chemical properties, and molecular docking simulations of a pyrimidine-6-carboxylate derivative. This work showcases the potential pharmaceutical applications of these compounds through detailed DFT calculations and molecular dynamics simulations, suggesting promising drug candidates for selected inhibitors (Smitha, Mary, Mary, Serdaroğlu, Chowdhury, Rana, Umamahesvari, Sarojini, Mohan, & Pavithran, 2021).
Conformational and Structural Analysis
Supramolecular Aggregation and Conformational Features : Nagarajaiah and Begum (2014) explored the structural modifications and their effects on supramolecular aggregation of thiazolo[3,2-a]pyrimidines. Their study provides insights into the conformational features of these compounds and how substituents influence intermolecular interaction patterns, crucial for designing compounds with desired physical and chemical properties (Nagarajaiah & Begum, 2014).
Propiedades
IUPAC Name |
2-methoxyethyl (2Z)-7-methyl-3-oxo-2-[(4-propoxyphenyl)methylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S2/c1-4-11-31-18-9-7-17(8-10-18)15-20-23(28)27-22(19-6-5-14-33-19)21(16(2)26-25(27)34-20)24(29)32-13-12-30-3/h5-10,14-15,22H,4,11-13H2,1-3H3/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFWVMRBZKLMIB-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCCOC)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Bromo-4-methylphenoxy)butylamino]ethanol;oxalic acid](/img/structure/B3999979.png)
![Oxalic acid;4-[3-(2-prop-2-enylphenoxy)propyl]morpholine](/img/structure/B3999985.png)
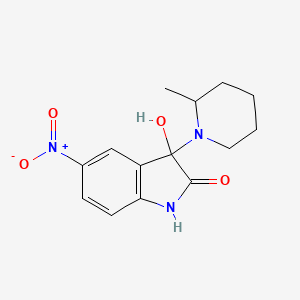
![N'-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4000008.png)
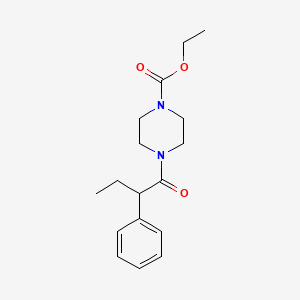
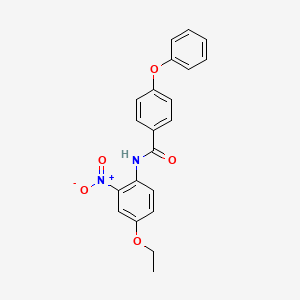
![N-[2-(4-butan-2-ylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4000042.png)
![Diethyl 2-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]propanedioate](/img/structure/B4000052.png)
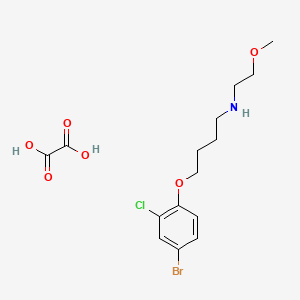
![N-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4000070.png)
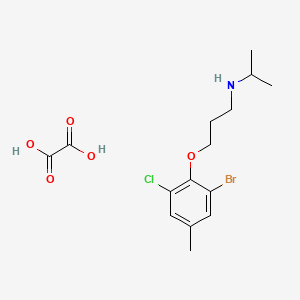
![1-Methyl-4-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4000074.png)
![1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4000080.png)
![1-[3-(3,4-dichlorophenoxy)propyl]pyrrolidine oxalate](/img/structure/B4000086.png)
